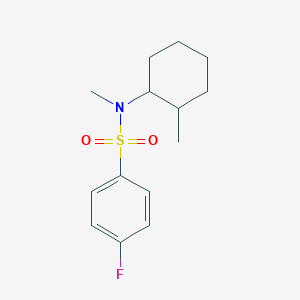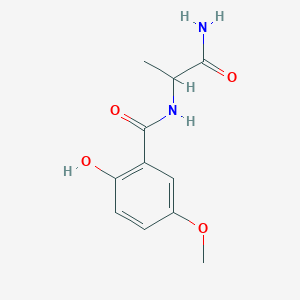
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, also known as FPEA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. FPEA is a colorless liquid with a molecular weight of 248.28 g/mol, and a boiling point of 286°C.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been studied for its potential use as a ligand for GABA-A receptors, which are targets for many drugs used to treat anxiety and insomnia.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is not fully understood, but it is believed to involve the modulation of GABA-A receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to increase the binding of GABA to GABA-A receptors in rat brain membranes, suggesting that it may act as a positive allosteric modulator of these receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to enhance the activity of GABA-A receptors in electrophysiological studies.
Biochemical and Physiological Effects:
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of biochemical and physiological effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce inflammation in a rat model of carrageenan-induced paw edema. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to reduce pain in a rat model of acetic acid-induced writhing. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce anxiety-like behavior in a rat model of elevated plus maze.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several advantages for use in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of effects in animal models, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has not been extensively studied in humans, so its safety and efficacy in humans are not well established. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. One area of research could be to further investigate the mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, particularly its interaction with GABA-A receptors. Another area of research could be to investigate the potential therapeutic applications of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in various disease states, such as anxiety disorders or chronic pain. Additionally, future research could investigate the safety and pharmacokinetics of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in humans, which could pave the way for clinical trials.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves the reaction between 1-phenyl-2-chloroethane and p-fluorophenol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. The purity of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQQKXJGOTEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

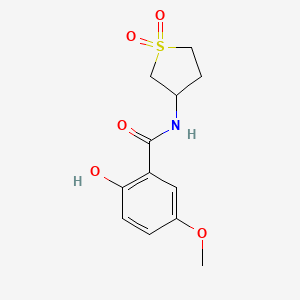
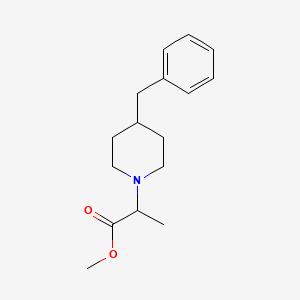
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
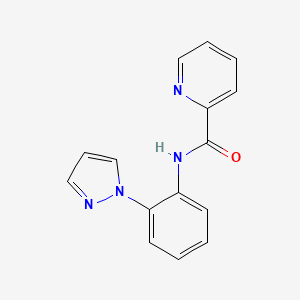

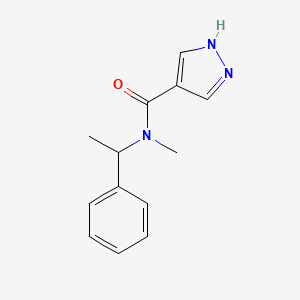
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
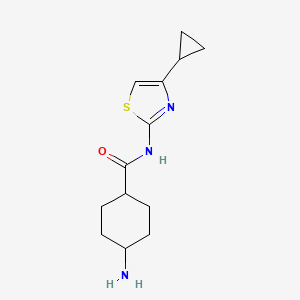
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
